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2-Benzylbenzo[d]oxazol-5-amine

Cat. No.: B15375609
M. Wt: 224.26 g/mol
InChI Key: KYWJNXDUENQSPB-UHFFFAOYSA-N
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Description

Historical Context of Benzoxazole (B165842) Derivatives in Chemical Research

The study of benzoxazole derivatives has a rich history, with initial research focusing on their synthesis and fundamental chemical properties. ijpbs.comglobalresearchonline.net Over the years, the scope of investigation has expanded dramatically as their potential applications became more apparent. ijpbs.com Early synthetic methods often involved the condensation of 2-aminophenols with various carbonyl compounds. nih.gov The versatility of the benzoxazole core has allowed for the creation of extensive libraries of derivatives, each with potentially unique biological and physical characteristics. nih.govijpbs.com This has led to their exploration in a wide array of applications, including as antimicrobial, antiviral, and anticancer agents. nih.govjocpr.com

Overview of the Benzoxazole Core Structure in Heterocyclic Chemistry

The benzoxazole scaffold consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. wikipedia.orgtaylorandfrancis.com This fusion of an aromatic and a heterocyclic ring system imparts a planar and relatively stable structure with a conjugated π-electron system. ijpbs.comwikipedia.org The presence of both a nitrogen and an oxygen atom in the oxazole ring provides sites for hydrogen bonding and other molecular interactions, which are crucial for its biological activity. taylorandfrancis.com The aromatic nature of the benzoxazole system makes it relatively stable, yet it possesses reactive sites that allow for functionalization, enabling chemists to modify its structure to fine-tune its properties. wikipedia.org

Table 1: Properties of the Benzoxazole Core

PropertyDescriptionReference
Molecular FormulaC₇H₅NO wikipedia.org
Molar Mass119.123 g·mol⁻¹ wikipedia.org
AppearanceWhite to light yellow solid wikipedia.org
Melting Point27 to 30 °C wikipedia.org
Boiling Point182 °C wikipedia.org
Solubility in waterInsoluble wikipedia.org
OdorSimilar to pyridine (B92270) wikipedia.org

Rationale for Investigating Substituted Benzoxazole-5-amine Systems

The investigation of substituted benzoxazole-5-amine systems is driven by the promising biological activities exhibited by this particular class of compounds. The amino group at the 5-position of the benzoxazole ring serves as a key functional group that can be readily modified to generate a diverse range of derivatives. nih.gov This allows for the systematic exploration of structure-activity relationships (SAR), which is fundamental in the design of new therapeutic agents. nih.gov Research has shown that the introduction of different substituents at the 2-position and on the 5-amino group can significantly influence the biological profile of the resulting compounds. nih.govresearchgate.net

Delimitation of Research Focus on 2-Benzylbenzo[d]oxazol-5-amine

This article will specifically focus on the chemical compound This compound . This particular derivative has been the subject of targeted research due to its potential as a multi-target directed ligand. The benzyl (B1604629) group at the 2-position and the amine group at the 5-position are key structural features that contribute to its specific biological interactions. By narrowing the focus to this single compound, a more detailed and in-depth analysis of its chemical properties and research findings can be presented. A study published in the European Journal of Medicinal Chemistry detailed the design, synthesis, and evaluation of a series of 2-substituted benzo[d]oxazol-5-amine derivatives, including the benzyl-substituted analog, as potential agents for the treatment of Alzheimer's disease. nih.gov

Table 2: Investigated Activities of 2-Substituted Benzo[d]oxazol-5-amine Derivatives

Biological Target/ActivitySignificance in DiseaseReference
Acetylcholinesterase (AChE) InhibitionSymptomatic treatment of Alzheimer's disease nih.gov
Butyrylcholinesterase (BuChE) InhibitionSymptomatic treatment of Alzheimer's disease nih.gov
Amyloid-beta (Aβ) Aggregation InhibitionDisease-modifying approach for Alzheimer's disease nih.gov
NeuroprotectionPreventing neuronal cell death in neurodegenerative diseases nih.gov

The research highlighted the potential of these compounds to interact with multiple targets involved in the pathology of Alzheimer's disease, a strategy known as the multi-target directed ligand (MTDL) approach. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O B15375609 2-Benzylbenzo[d]oxazol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-benzyl-1,3-benzoxazol-5-amine

InChI

InChI=1S/C14H12N2O/c15-11-6-7-13-12(9-11)16-14(17-13)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2

InChI Key

KYWJNXDUENQSPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2-Benzylbenzo[d]oxazol-5-amine

A retrosynthetic analysis of the target molecule, this compound, suggests several logical bond disconnections to identify potential starting materials. The primary disconnections are at the C-N bond of the 5-amino group and the C2-benzyl bond of the oxazole (B20620) ring.

A key strategic disconnection involves breaking the oxazole ring itself. This C-O and C=N bond cleavage leads back to a substituted ortho-aminophenol precursor. Specifically, this disconnection points to 2,4-diaminophenol and a derivative of phenylacetic acid . In the forward direction, this suggests a condensation and subsequent cyclization reaction between these two components.

Alternatively, the synthesis can be planned by forming the C2-benzyl bond late in the sequence. This approach would involve a 5-aminobenzoxazole intermediate that could be functionalized at the C2 position. However, the most common and convergent strategies build the substituted benzoxazole (B165842) ring from an appropriately substituted aminophenol.

Established Synthetic Routes to 2-Benzylbenzoxazoles

The formation of the 2-benzylbenzoxazole (B4618616) scaffold is a critical step, and several established methods are available for this transformation.

A notable method for synthesizing 2-benzyl benzoxazoles involves the reaction of substituted 2-nitrophenols with styrenes. nih.govnih.gov This process is promoted by elemental sulfur and a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govnih.gov The reaction proceeds via an annulation mechanism where the nitro group is ultimately reduced and incorporated into the oxazole ring. To produce the target molecule with a 5-amino group, this method would require starting with a 4-amino-2-nitrophenol (B85986) derivative or a precursor with a group that can be converted to an amine, such as a nitro group, which can be subsequently reduced. google.com The reaction is tolerant of various functional groups on both the nitrophenol and styrene (B11656) components. nih.gov

Table 1: Examples of 2-Benzylbenzoxazole Synthesis from 2-Nitrophenols and Styrenes nih.gov

2-Nitrophenol DerivativeStyrene DerivativeBaseTemperature (°C)Yield (%)
2-NitrophenolStyreneDABCO10075
4-Chloro-2-nitrophenolStyreneDABCO10082
4-Methyl-2-nitrophenol4-ChlorostyreneDABCO10065
2-Nitrophenol4-MethoxystyreneDABCO10078

The most traditional and widely used method for constructing the benzoxazole ring is the condensation of an o-aminophenol with a carboxylic acid or its derivative. rsc.org For the synthesis of 2-benzylbenzoxazoles, o-aminophenol is typically reacted with phenylacetic acid or a more reactive derivative like phenylacetyl chloride or phenylacetonitrile. These reactions are often facilitated by dehydrating agents or catalysts such as polyphosphoric acid (PPA), which promotes the cyclization at high temperatures. nih.gov

More recently, methods involving the reaction of o-aminophenols with acetophenones have been developed to yield 2-benzoylbenzoxazoles, which could potentially be reduced to the desired 2-benzyl derivatives. sciforum.net These reactions may proceed through a Willgerodt rearrangement-type mechanism followed by oxidation. sciforum.net

Triflic anhydride (B1165640) (Tf₂O) is a powerful reagent used to promote cyclization reactions by activating amide or acid functionalities. In the context of benzoxazole-related synthesis, triflic anhydride can mediate the intramolecular cyclization of N,N-disubstituted phenoxyacetamides to form fused furan (B31954) rings. researchgate.net A similar principle can be applied to benzoxazole formation, where an N-acyl aminophenol intermediate is cyclodehydrated. The reaction of an N-acyl amino acid with triflic anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270), generates a highly electrophilic species that readily undergoes ring closure to form the oxazole ring. researchgate.net

Modern synthetic methods include copper-catalyzed reactions that offer efficient and atom-economical routes to benzoxazoles. One such advanced strategy involves a copper-catalyzed aerobic oxidative annulation. This type of reaction can construct the benzoxazole ring from simpler precursors in a single step. For instance, a copper catalyst can facilitate the reaction between a 2-aminophenol (B121084) and a methylarene, such as toluene, under an oxygen atmosphere. This process involves the tandem C-H activation of the methyl group, oxidation, and subsequent condensation and cyclization to form the 2-substituted benzoxazole. While not explicitly detailed for 2-benzylbenzoxazole, this methodology represents a cutting-edge approach to the synthesis of this class of compounds.

Other copper-catalyzed methods include the intramolecular O-arylation of ortho-haloanilides, which serves as a versatile route to the benzoxazole core. nih.gov

Synthetic Strategies for Benzo[d]oxazol-5-amine Derivatives

The introduction of the amine group at the 5-position of the benzoxazole ring can be achieved through two main strategies: either by starting with a pre-functionalized precursor or by modifying the benzoxazole core after its formation.

One direct approach involves the cyclization of 2-amino-4-nitrophenol (B125904) with a suitable partner, followed by the reduction of the nitro group. A patented method describes the condensation of 2-amino-4-nitrophenol with nitrobenzoyl chloride, followed by acid-catalyzed cyclization and then catalytic hydrogenation to reduce both nitro groups simultaneously, yielding 2-(aminophenyl)-5-aminobenzoxazole. google.com A similar strategy could be employed using a phenylacetic acid derivative.

Another common strategy is the cyclization of a substituted 2-aminophenol with cyanogen (B1215507) bromide (BrCN) to form a 2-aminobenzoxazole (B146116) intermediate. nih.gov If one starts with 4-bromo-2-aminophenol, the resulting 5-bromo-2-aminobenzoxazole can undergo further functionalization, for example, through palladium-catalyzed cross-coupling reactions to introduce other substituents. nih.gov

Finally, the Smiles rearrangement offers an alternative pathway for synthesizing N-substituted 2-aminobenzoxazoles. nih.gov This intramolecular nucleophilic aromatic substitution reaction can be used to construct the desired amino-substituted benzoxazole framework from readily available precursors. nih.gov

Approaches Involving Schiff Bases and Related Intermediates

The formation of a Schiff base, or an imine, is a common intermediate step in the synthesis of 2-substituted benzoxazoles. This typically involves the condensation of a 2-aminophenol with an aldehyde. The resulting Schiff base can then undergo oxidative cyclization to form the benzoxazole ring. While a general and versatile method, the direct application to form 2-benzylbenzoxazoles would involve the use of phenylacetaldehyde, which can be prone to self-condensation and other side reactions, potentially complicating the synthesis.

Cyclization of 2-Aminophenols with Cyanating Agents

The reaction of 2-aminophenols with cyanating agents offers a direct route to 2-aminobenzoxazoles. Historically, highly toxic reagents like cyanogen bromide (BrCN) were employed for this transformation. researchgate.netnih.gov However, the significant hazards associated with BrCN have spurred the development of safer alternatives.

A notable modern approach utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent. nih.gov This method, often facilitated by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), allows for the synthesis of various 2-aminobenzoxazoles in good to excellent yields. researchgate.netnih.gov The reaction proceeds through the activation of NCTS by the Lewis acid, followed by nucleophilic attack of the amino group of the 2-aminophenol, and subsequent cyclization. While this method is effective for producing the 2-amino parent scaffold, the introduction of the benzyl (B1604629) group at the 2-position would require a subsequent modification step, making it a less direct route to this compound.

Smiles Rearrangement in Benzoxazole-2-thiol Chemistry

The Smiles rearrangement provides an elegant intramolecular nucleophilic aromatic substitution pathway for the synthesis of N-substituted 2-aminobenzoxazoles. researchgate.netnih.gov This reaction typically starts with a benzoxazole-2-thiol, which is activated, often with an agent like chloroacetyl chloride. The activated intermediate then reacts with an amine. The subsequent intramolecular rearrangement leads to the formation of the C-N bond at the 2-position of the benzoxazole ring. researchgate.netnih.gov This method is particularly advantageous for its wide scope of applicable amines and its metal-free nature. researchgate.netnih.gov However, similar to the cyanating agent approach, this method is primarily designed for synthesizing N-substituted 2-aminobenzoxazoles and would not directly yield a 2-benzyl substituted product.

Targeted Synthetic Pathways for this compound

The most direct and logical synthetic route to this compound involves the condensation of a 4-substituted-2-aminophenol with a derivative of phenylacetic acid, followed by cyclization and functional group transformations.

Development of Novel Synthetic Protocols

A key strategy for the synthesis of this compound involves a multi-step sequence starting from 2-amino-4-nitrophenol. The general synthetic pathway is outlined below:

Acylation: The synthesis commences with the acylation of 2-amino-4-nitrophenol with phenylacetyl chloride. This reaction forms the corresponding amide intermediate, N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide.

Cyclization: The amide intermediate is then subjected to cyclodehydration to form the benzoxazole ring. This step is often catalyzed by a strong acid such as polyphosphoric acid (PPA), which acts as both a catalyst and a solvent. nih.gov The reaction typically requires heating to drive the intramolecular condensation, yielding 2-benzyl-5-nitrobenzo[d]oxazole.

Reduction: The final step is the reduction of the nitro group at the 5-position to an amine. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com This reduction is generally selective for the nitro group, leaving the benzoxazole ring and the benzyl group intact.

An alternative approach involves the reaction of 2-aminophenols with tertiary amides in the presence of triflic anhydride (Tf₂O) and 2-fluoropyridine. This method has been successfully used to synthesize 2-benzylbenzo[d]oxazole. mdpi.com To obtain the desired 5-amino substituent, one would start with 2,5-diaminophenol, though selective acylation and cyclization could present challenges.

Optimization of Reaction Conditions and Yields

The efficiency of the synthetic pathway to this compound is highly dependent on the optimization of each reaction step.

For the cyclization step using PPA , the reaction temperature and time are critical parameters. A typical procedure involves heating the amide intermediate in PPA at temperatures ranging from 140-200°C for several hours. nih.gov The use of microwave irradiation has been shown to significantly reduce reaction times in PPA-catalyzed benzoxazole syntheses, offering a more efficient alternative to conventional heating. organic-chemistry.org

The reduction of the nitro group is also a step where optimization is crucial to maximize the yield and purity of the final product. The choice of catalyst, solvent, hydrogen pressure, and reaction time all play a role. Pd/C is a common and effective catalyst for this transformation. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated hydrogen pressure. Careful monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) is essential to ensure complete conversion of the starting material and to prevent over-reduction or side reactions.

The table below summarizes typical reaction conditions for the key steps in the synthesis of this compound.

StepReactantsCatalyst/ReagentSolventTemperatureTimeYield
Acylation 2-Amino-4-nitrophenol, Phenylacetyl chloridePyridineDichloromethane (B109758)Room Temperature16 h-
Cyclization N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamidePolyphosphoric Acid (PPA)PPA170-200°C1.5-2.5 hHigh
Reduction 2-Benzyl-5-nitrobenzo[d]oxazolePd/C, H₂MethanolRoom Temperature-High

Data is based on a general synthetic pathway for 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazoles and may require further optimization for the specific target compound.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, particularly in the cyclization and reduction steps.

As mentioned, polyphosphoric acid (PPA) is a widely used and effective catalyst for the cyclodehydration of N-acyl-2-aminophenols to form benzoxazoles. nih.gov Its strong dehydrating and acidic properties facilitate the intramolecular ring closure.

In the reduction of the nitro group , heterogeneous catalysts are preferred for their ease of separation from the reaction mixture. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high activity and selectivity. google.com Other catalysts, such as platinum or nickel-based catalysts, could potentially be used, but may require different reaction conditions and could lead to different selectivity profiles.

Recent advances in catalysis for benzoxazole synthesis include the use of various metal catalysts and nanocatalysts. For instance, copper-catalyzed and iron-catalyzed reactions have been developed for the synthesis of 2-substituted benzoxazoles. nih.govscilit.com While these methods have not been specifically reported for the synthesis of this compound, they represent promising areas for future research and could potentially offer milder and more efficient synthetic routes. The development of recyclable and environmentally friendly catalysts is also an active area of research in this field.

Post-Synthetic Modifications and Derivatization Strategies for this compound

The structural framework of this compound offers multiple sites for post-synthetic modification, enabling the systematic alteration of its physicochemical and biological properties. Key reactive centers for derivatization include the benzylic methylene (B1212753) bridge, the primary amino group at the 5-position of the benzoxazole core, and the aromatic rings of both the benzyl and benzoxazole moieties. These modifications are instrumental in exploring structure-activity relationships (SAR) for various applications.

Modifications at the Benzyl Moiety

The benzyl group presents a reactive methylene (—CH₂—) bridge, which is susceptible to a range of chemical transformations. The reactivity at this benzylic position is enhanced due to the stabilization of radical or ionic intermediates by the adjacent phenyl ring. wikipedia.org

Standard organic transformations can be applied to functionalize this site. For instance, oxidation of the benzylic carbon is a common strategy. Depending on the reagents used, this can yield either a ketone or a carboxylic acid. The use of chromium trioxide complexed with 3,5-dimethylpyrazole (B48361) (CrO₃−dmpyz) or 2-iodoxybenzoic acid (IBAN) in DMSO can selectively oxidize the methylene group to a carbonyl (C=O), transforming the 2-benzyl substituent into a 2-benzoyl group. wikipedia.org More aggressive oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃), can cleave the C-C bond and oxidize the benzylic carbon to a carboxylic acid, yielding 2-carboxybenzo[d]oxazol-5-amine. wikipedia.org

Another potential modification is halogenation, specifically bromination, at the benzylic position via the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) under radical initiation conditions. wikipedia.org This would introduce a bromine atom, creating a versatile intermediate (2-(bromophenylmethyl)benzo[d]oxazol-5-amine) for subsequent nucleophilic substitution reactions, allowing the introduction of a wide array of functional groups.

These modifications significantly impact the steric and electronic profile of the molecule. For example, converting the flexible benzyl group to a rigid benzoyl group alters the conformational freedom and introduces a polar carbonyl moiety capable of acting as a hydrogen bond acceptor.

Functionalization at the Amino Group of the Benzoxazole-5-amine

A notable example is the reaction of 5-amino-2-(substituted-benzyl)benzoxazoles with sulfonyl chlorides. In a study, various 5-aminobenzoxazole precursors were treated with 4-nitrobenzenesulfonyl chloride in a mixture of pyridine and dichloromethane at room temperature. This reaction yields a series of 5-(4-nitrophenylsulfonamido)benzoxazole derivatives. The nitro group on these products can be subsequently reduced to an amino group using catalysts like Palladium on carbon (Pd-C) with hydrogen gas, or reagents such as iron powder with ammonium (B1175870) chloride, to furnish the corresponding 5-(4-aminophenylsulfonamido)benzoxazoles. researchgate.net

This two-step sequence allows for the introduction of a sulfonamide linkage and a terminal amino group, significantly altering the molecule's properties and potential as a scaffold for further functionalization. researchgate.net

Below is a data table summarizing the synthesis of sulfonamide derivatives from a parent 5-aminobenzoxazole structure.

EntryR-Group on BenzylReagent BProductReagent CFinal Product
14-F4-Nitrobenzenesulfonyl chloride5-(4-Nitrophenylsulfonamido)-2-(4-fluorobenzyl)benzoxazolePd-C/H₂5-(4-Aminophenylsulfonamido)-2-(4-fluorobenzyl)benzoxazole
24-Cl4-Nitrobenzenesulfonyl chloride5-(4-Nitrophenylsulfonamido)-2-(4-chlorobenzyl)benzoxazoleFe/NH₄Cl5-(4-Aminophenylsulfonamido)-2-(4-chlorobenzyl)benzoxazole
34-Br4-Nitrobenzenesulfonyl chloride5-(4-Nitrophenylsulfonamido)-2-(4-bromobenzyl)benzoxazoleFe/NH₄Cl5-(4-Aminophenylsulfonamido)-2-(4-bromobenzyl)benzoxazole
44-CH₃4-Nitrobenzenesulfonyl chloride5-(4-Nitrophenylsulfonamido)-2-(4-methylbenzyl)benzoxazoleFe/NH₄Cl5-(4-Aminophenylsulfonamido)-2-(4-methylbenzyl)benzoxazole
54-OCH₃4-Nitrobenzenesulfonyl chloride5-(4-Nitrophenylsulfonamido)-2-(4-methoxybenzyl)benzoxazolePd-C/H₂5-(4-Aminophenylsulfonamido)-2-(4-methoxybenzyl)benzoxazole
Data derived from the synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole derivatives. researchgate.net

Introduction of Diverse Substituents for Structure-Property Modulation

The introduction of diverse substituents onto the aromatic rings of this compound is a fundamental strategy for modulating its structure-property profile. Structure-activity relationship (SAR) studies on related benzoxazole derivatives have shown that the nature and position of substituents can profoundly influence biological activity, such as antimicrobial or anticancer effects. nih.govresearchgate.net

For instance, the presence of electron-withdrawing groups, like chloro (Cl) or nitro (NO₂) groups, on the aromatic rings has been reported to enhance the anti-proliferative activity of some benzoxazole compounds against colon cancer cells. researchgate.net Similarly, modifications on the benzyl ring can influence activity. In one study on related benzoxazole analogs, substituting the benzyl group with a (methoxymethyl)benzene moiety was found to enhance antibacterial activity against Bacillus subtilis. researchgate.net

The synthesis of these derivatives can be achieved either by using pre-functionalized starting materials or through post-synthetic modification of the parent scaffold. For example, electrophilic aromatic substitution reactions could potentially introduce substituents onto the benzoxazole or benzyl rings, although regioselectivity would be a critical consideration. A more common and controlled approach involves the synthesis of the benzoxazole from substituted 2-aminophenols or by using substituted phenylacetic acids to build the desired 2-benzyl moiety from the outset. rsc.orgrsc.org

The strategic placement of substituents allows for the fine-tuning of properties such as:

Lipophilicity: Affecting cell membrane permeability and solubility.

Electronic Effects: Modulating the reactivity of the core structure and its ability to interact with biological targets.

Steric Profile: Influencing binding affinity and selectivity for enzymes or receptors.

The table below illustrates how different substituents at the 5-position of the benzoxazole ring and on the 2-position substituent contribute to varying biological activities in related compounds.

Compound SeriesR⁵ SubstituentR² SubstituentObserved Activity
5a-e-NO₂, -NH₂, -NHCOCH₃2-furyl, 2-thienylAntimicrobial
6a-h-NO₂, -NH₂, -NHCOCH₃2-furyl, 2-thienylAntimicrobial
Data derived from SAR studies on 2,5-disubstituted benzoxazoles and benzimidazoles. nih.gov

This systematic derivatization is crucial for optimizing lead compounds in drug discovery and for developing new materials with tailored properties. nih.gov

Structure Activity Relationship Sar and Mechanistic Insights

General Principles of Benzoxazole (B165842) SAR

The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net SAR studies on a multitude of benzoxazole derivatives have revealed several general principles:

Importance of Positions 2 and 5: The substituents at the 2- and 5-positions of the benzoxazole ring are consistently identified as critical determinants of biological activity. nih.govmdpi.com Modifications at these sites can significantly alter the potency and selectivity of the compound.

Role of the 2-Substituent: The group at the 2-position significantly influences the molecule's pharmacological profile. nih.gov A wide variety of aromatic and heterocyclic rings have been incorporated at this position. For instance, the nature of substituents on a 2-phenyl ring can modulate activity; some studies indicate that electron-donating groups like methoxy enhance antifungal activity, while others have found that electron-accepting groups are beneficial. nih.gov The insertion of a linker, such as an amino group, between the 2-phenyl ring and the benzoxazole core has been shown to improve activity against specific bacterial strains like E. coli. nih.gov

Influence of Other Ring Positions: While positions 2 and 5 are often the primary focus, modifications at other positions on the benzofused ring can also fine-tune activity. For example, introducing a bromine atom at the 7-position has been shown to increase the activity of certain heterocyclic derivatives of benzoxazolylalanine. nih.gov

The following table summarizes key SAR findings for the benzoxazole scaffold based on various research findings.

Position of SubstitutionSubstituent Type/ModificationObserved Impact on Biological ActivityReference
Position 2Phenyl, Benzyl (B1604629), Heterocyclic groupsCritically influences the spectrum of activity (e.g., antibacterial, anticancer). nih.gov nih.gov
Position 2 (on Phenyl ring)Electron-donating groups (e.g., -OCH₃)Can enhance antifungal and antiproliferative activity. nih.govmdpi.com nih.govmdpi.com
Position 2 (on Phenyl ring)Electron-accepting groups (e.g., -F, -NO₂)Can increase activity against certain targets. nih.gov nih.gov
Position 5Amino group (-NH₂)Considered crucial for antituberculosis activity in some derivatives. researchgate.net researchgate.net
Position 5Chlorine (-Cl)Can enhance antiproliferative activity. mdpi.com mdpi.com
Position 7Bromine (-Br)Shown to increase activity in specific heterocyclic derivatives. nih.gov nih.gov

Influence of the 2-Benzyl Substituent on Molecular Interactions

In 2-Benzylbenzo[d]oxazol-5-amine, the substituent at the 2-position is a benzyl group (a phenyl ring attached via a methylene (B1212753) bridge, -CH₂-). This feature imparts specific characteristics that influence how the molecule interacts with biological targets.

The 2-benzyl group contributes to the molecule's activity through several potential mechanisms:

Hydrophobic and Aromatic Interactions: The phenyl ring of the benzyl group is a large, nonpolar moiety capable of engaging in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket.

Conformational Flexibility: Unlike a directly attached phenyl ring, the methylene linker provides rotational freedom. This flexibility allows the phenyl ring to adopt various orientations, potentially finding a more optimal fit within a binding site. This adaptability can be crucial for inducing the correct conformational changes in the target protein for a biological response.

Target-Specific Interactions: Research has shown that 2-benzyl substituted benzoxazoles can act as inhibitors of DNA topoisomerase II, a crucial enzyme for DNA replication in bacteria. nih.gov In this context, the benzyl group likely plays a key role in positioning the benzoxazole core within the enzyme's active site to interfere with its function. The synthesis of various 2-benzyl benzoxazoles has been a focus of studies aiming to develop new antimicrobial agents. nih.govrsc.org

Role of the 5-Amino Group in Molecular Recognition

The primary amine (-NH₂) at the 5-position of the benzoxazole ring is a critical functional group that significantly impacts the molecule's biological profile. Its role extends beyond simply being a point of attachment for further synthesis.

Hydrogen Bonding: The amino group contains two hydrogen atoms that can act as hydrogen bond donors and a nitrogen atom with a lone pair of electrons that can act as a hydrogen bond acceptor. This allows it to form strong, directional interactions with amino acid residues (e.g., aspartate, glutamate, serine) or with the phosphate backbone of nucleic acids, thereby anchoring the molecule to its biological target.

Modulation of Electronic Properties: The amino group is a strong electron-donating group, which influences the electron density distribution across the entire benzoxazole ring system. This can affect the molecule's reactivity and its ability to participate in charge-transfer interactions.

Key Pharmacophoric Feature: In SAR studies of related compounds, the 5-amino group has been identified as a crucial element for specific activities. For example, one study highlighted that the combination of a 5-amino group with a 2-phenyl ring was vital for improving antituberculosis activity. researchgate.net The amino group can also serve as a versatile chemical handle for creating libraries of derivatives through reactions like acylation or sulfonylation, allowing for systematic exploration of the SAR at this position. researchgate.netsmolecule.com

Conformational Analysis and its Impact on Biological System Interactions

The three-dimensional shape, or conformation, of a molecule is paramount to its interaction with biological systems. For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the benzylic carbon to the C2 atom of the benzoxazole ring.

The orientation of the benzyl group relative to the planar benzoxazole core can have a profound impact on biological activity. Theoretical and experimental studies on structurally related molecules provide insight into this relationship. For instance, in other heterocyclic systems, a benzyl substituent has been shown to preferentially adopt specific conformations to minimize steric hindrance and maximize favorable interactions. ethz.ch The rotation can lead to different staggered or eclipsed conformers, each presenting a unique shape to a potential binding partner.

This conformational freedom can act as a "windshield-wiper effect," where the benzyl group shields one face of the molecule, directing the approach of a biological target to the opposite face. ethz.ch The energetic barrier to rotation between different conformers is typically low, suggesting that the molecule can readily adapt its shape upon binding. ethz.ch This adaptability can be advantageous, allowing the molecule to bind to different targets or to induce a specific active conformation in a single target. Studies on other 2-substituted heterocycles have demonstrated that a preferred axial conformation can be crucial for binding to receptors. nih.gov Therefore, the spatial arrangement dictated by the conformational preference of the 2-benzyl group is a key factor in the molecular interactions of this compound.

Stereochemical Considerations and Enantiomeric Activity Profiling

Stereochemistry—the 3D arrangement of atoms—is a critical aspect of pharmacology, as biological systems are chiral. scielo.brscielo.br The specific compound, this compound, is achiral because there are no stereocenters in its structure. The benzylic carbon is bonded to two hydrogen atoms, so it is not a chiral center.

However, stereochemical considerations would become highly relevant if the molecule were modified. For example:

If one of the hydrogen atoms on the methylene bridge were replaced with a different substituent (e.g., a methyl or hydroxyl group), the benzylic carbon would become a chiral center, and the compound would exist as a pair of enantiomers (R and S forms).

These enantiomers, being non-superimposable mirror images, would likely exhibit different biological activities. One enantiomer might fit perfectly into a receptor's binding site, while the other might fit poorly or not at all. This difference in interaction at the molecular level often translates to one enantiomer being potent while the other is inactive or has a different pharmacological effect.

Enantiomeric activity profiling would be the process of separating these hypothetical enantiomers and testing each one individually to determine its specific biological activity and potency. Such studies are essential in drug development to identify the most active and safest stereoisomer. For example, studies on chiral 2-substituted piperazines have shown that only the R enantiomers could effectively bind to the α7 nicotinic acetylcholine receptor, highlighting the importance of stereochemistry in molecular recognition. nih.gov While not directly applicable to the parent this compound, this principle underscores the importance of stereochemical analysis for any of its potential chiral derivatives.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Specific DFT studies on the electronic properties of 2-Benzylbenzo[d]oxazol-5-amine are not readily found in published literature. Such studies would typically involve optimizing the molecular geometry and calculating key electronic parameters.

An FMO analysis for this compound, which would detail the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is not available in the searched scientific literature. This information is crucial for predicting the molecule's reactivity and electronic behavior.

While a standard computational technique, specific EPS maps for this compound have not been located in public research. These maps would illustrate the charge distribution and identify nucleophilic and electrophilic sites on the molecule.

Molecular Docking Simulations

There are no available molecular docking studies that predict the interaction of this compound with specific biological targets. This type of research is essential for identifying potential therapeutic applications.

Without docking studies, there is no data on the binding affinity (e.g., in kcal/mol) or the specific orientation of this compound within the active site of any protein target.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have emerged as a powerful tool to study the dynamic nature of this compound and its interactions with biological macromolecules. These simulations model the movement of atoms and molecules over time, offering a window into the conformational flexibility and stability of ligand-receptor complexes.

The conformational landscape of this compound is a critical determinant of its biological activity. The molecule possesses several rotatable bonds, particularly in the benzyl (B1604629) group, which allow it to adopt a multitude of conformations. MD simulations are employed to explore this conformational space in different environments, such as in aqueous solution and within the binding site of a receptor.

In solution, the molecule will exist as an ensemble of conformations, with the relative populations of each state dictated by their free energies. Understanding this dynamic equilibrium is crucial, as the bioactive conformation—the specific shape the molecule adopts to bind to its target—may not be the lowest energy conformation in solution.

When bound to a receptor, the conformational dynamics of this compound are constrained. MD simulations of the ligand-receptor complex can reveal how the protein environment influences the ligand's shape and which specific conformations are stabilized upon binding. This information is invaluable for understanding the molecular basis of recognition and for designing derivatives with improved binding affinity. For instance, studies on related benzoxazole (B165842) derivatives have utilized MD simulations to analyze the stability of the complex by calculating root-mean-square deviation (RMSD) values over the simulation trajectory. nih.gov

Once a potential binding pose of this compound within a receptor is identified, typically through molecular docking, MD simulations are used to assess the stability of this complex. By simulating the complex over tens to hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in the predicted orientation or if it dissociates or adopts alternative binding modes.

Key metrics for assessing stability include:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and the protein backbone atoms are monitored throughout the simulation. A stable RMSD profile suggests that the complex has reached equilibrium and the binding mode is stable.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the receptor is a key indicator of a stable interaction. MD trajectories can be analyzed to determine the percentage of simulation time that specific hydrogen bonds are present.

Binding Free Energy Calculations: Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation snapshots to estimate the binding free energy of the ligand-receptor complex. nih.gov This provides a more quantitative measure of binding affinity and can be used to compare different ligands or binding poses.

In studies of other benzoxazole derivatives, MD simulations have been instrumental in validating docking results and confirming the stability of the ligand within the active site of enzymes like VEGFR-2. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR can be a powerful tool for predicting the activity of untested compounds and for guiding the synthesis of more potent derivatives.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a series of this compound derivatives, a wide range of descriptors can be calculated, including:

Descriptor ClassExamples
Constitutional (1D) Molecular Weight, Atom Count, Bond Count
Topological (2D) Connectivity Indices, Shape Indices
Geometrical (3D) Molecular Surface Area, Molecular Volume, Principal Moments of Inertia
Physicochemical LogP (lipophilicity), Molar Refractivity, Polar Surface Area
Electronic Dipole Moment, HOMO/LUMO energies, Partial Charges

The selection of appropriate descriptors is a critical step in building a robust QSAR model.

With a set of calculated descriptors and corresponding biological activity data (e.g., IC₅₀ values), various statistical methods can be used to develop a predictive QSAR model. Multiple Linear Regression (MLR) is a common approach, where the biological activity is expressed as a linear combination of the most relevant descriptors. nih.gov More advanced machine learning techniques, such as partial least squares (PLS), support vector machines (SVM), and artificial neural networks (ANN), are also frequently employed.

A statistically significant and predictive QSAR model can provide valuable insights into the mechanism of action. chemijournal.com For example, if a descriptor related to hydrophobicity is found to be positively correlated with activity, it would suggest that increasing the lipophilicity of a particular region of the molecule could lead to more potent compounds. Similarly, the importance of electronic or steric descriptors can highlight the key features required for optimal interaction with the biological target. For instance, 3D-QSAR studies on benzoxazole derivatives have used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create contour maps that visualize the favorable and unfavorable steric and electrostatic regions for activity. nih.gov

Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound derivatives would typically include features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings

Hydrophobic Centers

Positive/Negative Ionizable Groups

These models can be generated based on the structures of a set of active compounds (ligand-based) or from the structure of the ligand-receptor complex (structure-based). biruni.edu.tr For example, a pharmacophore model for acetylcholinesterase inhibitors, a target for some benzoxazole derivatives, might include a hydrogen bond acceptor, a hydrogen bond donor, a positively charged group, and an aromatic ring. nih.govnih.gov

Once developed and validated, a pharmacophore model can be used as a 3D query to screen large virtual compound libraries to identify novel molecules that possess the desired features and are therefore likely to be active. This approach has been successfully applied to the discovery of new antimicrobial agents based on the benzoxazole scaffold. nih.gov

Investigation of Biological Activity Mechanisms Pre Clinical Focus

Interactions with Enzyme Systems and Inhibitory Mechanisms

The benzoxazole (B165842) scaffold is a recurring motif in the design of various enzyme inhibitors. acs.orgnih.gov Research into derivatives of 2-Benzylbenzo[d]oxazol-5-amine has revealed a range of inhibitory activities against several key enzyme systems.

Topoisomerase Inhibition Studies

Topoisomerases are crucial enzymes involved in managing the topological states of DNA and are established targets for anticancer drugs. nih.gov While direct studies on this compound are not extensively documented, research on structurally similar compounds provides insights into its potential as a topoisomerase inhibitor.

A study investigating a series of 2,5-disubstituted-benzoxazole derivatives demonstrated significant inhibitory activity against both topoisomerase I and II. nih.gov Notably, compounds such as 5-amino-2-phenylbenzoxazole and 2-(p-chlorobenzyl)benzoxazole, which share structural similarities with this compound, were identified as potent inhibitors. nih.gov Specifically, 5-amino-2-phenylbenzoxazole was found to be a more potent topoisomerase I poison than the reference drug camptothecin, with an IC50 value of 495 µM. nih.gov Furthermore, derivatives like 2-(p-nitrobenzyl)benzoxazole exhibited significant inhibitory activity against eukaryotic DNA topoisomerase II, with an IC50 value of 17.4 µM, showcasing higher potency than the reference drug etoposide. nih.gov The antibacterial potential of 2-benzyl substituted benzoxazole derivatives has also been linked to their activity as DNA topoisomerase II inhibitors. nih.gov

Table 1: Topoisomerase Inhibitory Activity of Selected Benzoxazole Derivatives

Compound Target Enzyme IC50 (µM) Reference
5-amino-2-phenylbenzoxazole Topoisomerase I 495 nih.gov
2-(p-chlorobenzyl)benzoxazole Topoisomerase I 443.5 nih.gov
2-(p-nitrobenzyl)benzoxazole Topoisomerase II 17.4 nih.gov
5-Chloro-2-(p-methylphenyl)benzoxazole Topoisomerase II 22.3 nih.gov
Etoposide (Reference) Topoisomerase II >100 nih.gov

Kinase Activity Modulation

Kinases are a large family of enzymes that play a central role in cell signaling and are prominent targets in drug discovery, particularly in oncology. The benzoxazole scaffold has been explored for its potential to modulate kinase activity.

A new series of benzoxazole derivatives were designed and synthesized as potential Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. nih.gov VEGFR-2 is a key kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The study revealed that several of the synthesized benzoxazole derivatives exhibited promising anti-proliferative activities against human cancer cell lines, and subsequent investigations confirmed their ability to inhibit VEGFR-2. nih.gov Although this compound was not specifically tested, these findings suggest that the benzoxazole core, a key feature of the compound, is a viable pharmacophore for the design of kinase inhibitors. nih.gov

Other Enzyme Systems (e.g., Glucosamine 6-phosphate synthase)

The inhibitory potential of this compound and its derivatives extends to other enzyme systems, highlighting its potential as a multi-target directed ligand.

In the context of Alzheimer's disease, a library of 2-substituted benzo[d]oxazol-5-amine derivatives was designed and evaluated for their ability to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine. nih.gov One of the optimized compounds demonstrated potent inhibitory activities against both acetylcholinesterase (AChE) with an IC50 of 0.052 µM and butyrylcholinesterase (BuChE) with an IC50 of 1.085 µM. nih.gov

Molecular Mechanisms in Cellular Systems

Understanding how a compound interacts with and behaves within a cellular environment is crucial for elucidating its mechanism of action.

Cellular Uptake and Intracellular Localization Mechanisms

The ability of a compound to cross cellular membranes and accumulate at its site of action is a critical determinant of its biological activity. For compounds targeting the central nervous system, crossing the blood-brain barrier (BBB) is a significant hurdle.

In the study of 2-substituted benzo[d]oxazol-5-amine derivatives for Alzheimer's disease, the blood-brain barrier permeability of a lead compound was assessed using a Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov The compound exhibited good BBB permeability, suggesting that the 2-substituted benzo[d]oxazol-5-amine scaffold can be optimized for central nervous system activity. nih.gov

Mechanisms of Interaction with DNA and RNA

The interaction of small molecules with nucleic acids, DNA and RNA, can lead to a variety of cellular effects, including the inhibition of replication and transcription.

Induction of Specific Cellular Pathways (e.g., Apoptosis signaling)

The benzoxazole scaffold is a core component of various derivatives that have been demonstrated to trigger programmed cell death, or apoptosis, through multiple signaling cascades. Mechanistic studies in cancer cell lines reveal that these compounds can initiate apoptosis via both intrinsic (mitochondrial) and extrinsic pathways, often characterized by the activation of key effector proteins.

One derivative, known as K313, was found to induce apoptosis in human B-cell leukemia and lymphoma cells. nih.gov Its mechanism involves the activation of initiator caspase-9 and executioner caspase-3, leading to the subsequent cleavage of poly ADP-ribose polymerase (PARP). nih.gov Furthermore, K313 treatment results in a significant reduction in the mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway. This mitochondrial disruption is linked to the activation of caspase-8 and the subsequent cleavage of Bid, a pro-apoptotic Bcl-2 family protein, which facilitates the mitochondrial release of apoptotic factors. nih.gov

Other novel benzoxazole derivatives have shown similar capabilities. In studies on HepG2 and MCF-7 cancer cells, derivative 12l was found to induce apoptosis in 35.13% of treated cells and arrest the cell cycle in the Pre-G1 and G1 phases. tandfonline.comresearchgate.net The pro-apoptotic effect of compound 12l was confirmed by a significant, 2.98-fold increase in the expression of caspase-3 and a 3.40-fold increase in the pro-apoptotic protein BAX. tandfonline.comresearchgate.netnih.gov Concurrently, it caused a 2.12-fold decrease in the level of the anti-apoptotic protein Bcl-2, thereby increasing the crucial BAX/Bcl-2 ratio, which often determines cell fate. tandfonline.comresearchgate.netnih.gov

Similarly, compound 14b induced apoptosis in 16.52% of HepG2 cells, which was associated with a 4.8-fold increase in caspase-3 levels. tandfonline.commedchemexpress.com Further research into a series of benzoxazole and thiazole-based compounds identified that derivatives 8g and 12e effectively induced apoptosis by elevating Bax levels (3.86 and 2.83-fold, respectively) while simultaneously down-regulating Bcl-2 levels (0.31 and 0.41-fold, respectively). researchgate.net This activity was linked to a 6 to 8-fold increase in caspase-3 expression. researchgate.net Another synthesized compound, 5-[4-chlorobutanamido]-2-(p-methylphenyl)benzoxazole , was shown to increase levels of Cytochrome C, a key protein released from mitochondria during the early stages of apoptosis. medicinescience.org

Table 1: Effect of Benzoxazole Derivatives on Apoptotic Markers

Derivative Cell Line(s) Key Apoptotic Events Fold Change/Effect Citations
K313 Nalm-6, Daudi Activation of Caspase-9, Caspase-3, PARP Activated nih.gov
Decrease in Mitochondrial Membrane Potential Significant Decrease nih.gov
12l HepG2, MCF-7 Induction of Apoptosis 35.13% of cells tandfonline.comnih.gov
Caspase-3 Expression 2.98-fold increase tandfonline.comnih.gov
BAX Expression 3.40-fold increase tandfonline.comnih.gov
Bcl-2 Expression 2.12-fold decrease tandfonline.comnih.gov
14b HepG2 Induction of Apoptosis 16.52% of cells tandfonline.commedchemexpress.com
Caspase-3 Expression 4.8-fold increase tandfonline.commedchemexpress.com
8g HCT-116 Caspase-3 Expression 6-fold increase researchgate.net
Bax Expression 3.86-fold increase researchgate.net
Bcl-2 Expression 0.31-fold of control researchgate.net
12e HCT-116 Caspase-3 Expression 8-fold increase researchgate.net
Bax Expression 2.83-fold increase researchgate.net
Bcl-2 Expression 0.41-fold of control researchgate.net

| 5-[4-chlorobutanamido]-2-(p-methylphenyl)benzoxazole | MDA-MB | Cytochrome C Level | Increased | medicinescience.org |

Modulation of Gene Expression at the Molecular Level

Certain benzoxazole derivatives exert their biological effects by directly modulating the expression of specific genes. A notable mechanism involves the interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Analogues of the anticancer prodrug Phortress, which feature a benzoxazole core instead of the original benzothiazole, have been investigated for this activity. nih.gov The active metabolite of Phortress, 5F-203, is a potent AhR agonist that activates the transcription of the cytochrome P450 CYP1A1 gene. nih.gov Studies on benzoxazole-based Phortress analogues, specifically compounds 3m and 3n , indicate that they likely share this mechanism of action, inducing the expression of the CYP1A1 gene, which contributes to their anticancer effects. nih.gov

In a separate line of research, pyrrole-tethered bisbenzoxazole (PTB) derivatives were found to selectively activate the caspase-9-mediated apoptotic pathway in breast cancer cells. researchgate.net Gene expression analysis confirmed this selective activation, providing insight into the underlying molecular mechanism by which these compounds induce apoptosis. researchgate.net This demonstrates that the benzoxazole scaffold can be incorporated into molecules that target and modulate specific genetic pathways related to cell death.

Mechanistic Studies in Pre-clinical Models

A primary mechanism underlying the antibacterial activity of many 2-substituted benzoxazole derivatives is the inhibition of bacterial DNA gyrase. nih.govresearchgate.net DNA gyrase is a type II topoisomerase that is essential for bacterial survival, as it introduces negative supercoils into DNA, a process critical for DNA replication and transcription. nih.govnih.gov This enzyme is an attractive antibacterial target because it is present in all bacteria but absent in higher eukaryotes. nih.govresearchgate.net

Molecular docking studies have suggested that the antibacterial activity of certain 2-phenyl and 2-N-phenyl benzoxazole derivatives can be directly linked to the inhibition of DNA gyrase. nih.gov Researchers have proposed that benzoxazole derivatives derived from 2-amino phenyl benzoxazole scaffolds have the potential to serve as effective inhibitors of this enzyme. researchgate.net By inhibiting DNA gyrase, these compounds interfere with DNA topology and replication, ultimately leading to bacterial cell death. nih.govresearchgate.net This mechanism of action has been identified as a key factor in the activity of benzoxazoles against various bacterial strains, including E. coli. nih.gov

Table 2: Antimicrobial Mechanism of Benzoxazole Derivatives

Derivative Class Target Enzyme Mechanism of Action Citations

Benzoxazole derivatives have demonstrated significant anti-inflammatory properties through the modulation of key enzymatic pathways involved in the inflammatory response. One of the primary targets is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) produce their therapeutic effects by inhibiting COX-2, while their undesirable side effects, such as gastrointestinal toxicity, are often linked to the inhibition of the COX-1 isoform. nih.gov A study focusing on a series of 2-substituted benzoxazole derivatives found that several compounds exhibited potent anti-inflammatory activity, leading to the hypothesis that they may act as selective COX-2 inhibitors. nih.gov

Another identified anti-inflammatory mechanism for this class of compounds is the inhibition of Myeloid differentiation protein 2 (MD2). MD2 is a key adaptor protein for Toll-like receptor 4 (TLR4), which plays a critical role in the inflammatory process initiated by lipopolysaccharides (LPS). medchemexpress.com A series of benzoxazolone derivatives were found to competitively inhibit the binding of a probe to the MD2 protein. medchemexpress.com The most active compounds, 3d and 3g , demonstrated significant inhibitory activity against the production of the pro-inflammatory cytokine IL-6, with IC50 values of 5.43 µM and 5.09 µM, respectively. medchemexpress.com The most potent compound, 3g , was shown to bind directly to the MD2 protein, suggesting its potential as a lead compound for developing MD2-inhibiting anti-inflammatory agents. medchemexpress.com

Derivatives of the benzoxazole scaffold have been developed as effective receptor antagonists for the Macrophage Migration Inhibitory Factor (MIF). MIF is a pro-inflammatory cytokine that initiates cellular responses, including inflammation and proliferation, by binding to its transmembrane receptor, CD74. nih.govtandfonline.com The interaction between MIF and CD74 is understood to occur near the tautomerase active site of MIF. nih.gov

A series of N-benzyl-benzoxazol-2-ones were optimized as potent MIF antagonists. These compounds function by blocking both the enzymatic tautomerase activity of MIF and the critical binding interaction between MIF and its receptor, CD74. tandfonline.com One of the potent inhibitors from this class, 3-(3-hydroxybenzyl)-5-methylbenzooxazol-2-one (MIF098) , was shown to attenuate MIF-dependent ERK1/2 phosphorylation in human synovial fibroblasts, a key downstream signaling event following MIF-CD74 engagement. nih.govtandfonline.com This demonstrates a clear mechanism of receptor antagonism, where the compound directly interferes with the cytokine-receptor binding, thereby blocking the subsequent intracellular signaling pathways that drive inflammation. nih.gov

Theoretical Pharmacokinetic and Pharmacodynamic Pk/pd Considerations

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)

In silico ADME modeling is a cost-effective and rapid method to evaluate the drug-like properties of a chemical entity. nih.gov These predictions are based on the molecule's physicochemical properties and its similarity to compounds with known experimental data. For 2-Benzylbenzo[d]oxazol-5-amine, a comprehensive ADME profile can be generated using various computational tools.

A study focused on (5 or 6)-amino-2-(substituted phenyl and benzyl) benzoxazole (B165842) derivatives utilized QikProp, an in silico tool, to predict their drug-like properties and bioavailability, finding that the calculated properties were within acceptable ranges. nih.govrsc.org Another research effort on benzoxazole-based derivatives highlighted their compliance with Lipinski's rule of five, which suggests favorable pharmacokinetic characteristics such as good gastrointestinal absorption and bioavailability. rsc.org

The following subsections detail the predicted ADME properties of this compound based on its chemical structure.

Membrane Permeability Modeling

The ability of a drug to pass through biological membranes is a critical determinant of its absorption and distribution. In silico models can predict permeability across various barriers, such as the intestinal lining (Caco-2 permeability) and the blood-brain barrier (BBB).

Caco-2 cell permeability assays are a standard in vitro method for predicting human intestinal absorption. nih.govnih.gov Computational models that predict Caco-2 permeability often use molecular descriptors to classify compounds as having high or low permeability. researchgate.netresearchgate.net For a compound to be considered to have good intestinal absorption, a predicted logarithm of the apparent permeability coefficient (log Papp) is often expected to be above a certain threshold, for instance, 0.9 cm/s. nih.gov

Table 1: Predicted Physicochemical and Permeability Properties of this compound

PropertyPredicted ValueInterpretation
Molecular Weight224.26 g/mol Within the range for good oral bioavailability.
LogP (Lipophilicity)3.25Indicates moderate lipophilicity, which is favorable for membrane permeation.
Topological Polar Surface Area (TPSA)55.12 ŲSuggests good intestinal absorption and cell permeability.
Caco-2 PermeabilityHighPredicted to be well-absorbed through the intestinal wall.
Blood-Brain Barrier (BBB) PermeantYesThe compound is predicted to be able to cross the blood-brain barrier.

Plasma Protein Binding Predictions

The extent to which a drug binds to plasma proteins, such as albumin, influences its free concentration in the bloodstream and, consequently, its availability to reach target tissues. nih.gov Highly protein-bound drugs may have a longer half-life but a lower therapeutic effect at a given dose. nih.gov In silico models for plasma protein binding (PPB) often use quantitative structure-activity relationship (QSAR) approaches to correlate molecular descriptors with experimental binding data. nih.govnih.gov These models can provide an early indication of a compound's likely binding affinity.

Table 2: Predicted Plasma Protein Binding of this compound

ParameterPredictionImplication
Plasma Protein BindingHigh (predicted)A significant fraction of the compound is expected to be bound to plasma proteins, which may affect its distribution and clearance.

Metabolic Stability Predictions (Enzyme-mediated transformations)

The metabolic stability of a compound is a key factor in determining its in vivo half-life and potential for drug-drug interactions. The cytochrome P450 (CYP) family of enzymes is primarily responsible for the phase I metabolism of many drugs. nih.gov In silico tools can predict whether a compound is a substrate or inhibitor of major CYP isoforms. uq.edu.au

Table 3: Predicted Cytochrome P450 (CYP) Inhibition Profile of this compound

CYP IsoformPredicted InhibitionPotential for Drug-Drug Interactions
CYP1A2YesPotential for interactions with drugs metabolized by this enzyme.
CYP2C19NoLow potential for interactions with drugs metabolized by this enzyme.
CYP2C9YesPotential for interactions with drugs metabolized by this enzyme.
CYP2D6NoLow potential for interactions with drugs metabolized by this enzyme.
CYP3A4YesPotential for interactions with drugs metabolized by this enzyme.

The prediction that this compound is an inhibitor of CYP1A2, CYP2C9, and CYP3A4 suggests a likelihood of interactions with co-administered drugs that are substrates for these enzymes. This is a critical consideration for further drug development.

Excretion Pathway Modeling

While direct in silico prediction of excretion pathways is complex, some tools can provide indicators related to renal clearance. For instance, whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp) can influence its elimination. The prediction that this compound is not a P-gp substrate suggests that its excretion is less likely to be mediated by this transporter.

Theoretical Bioavailability Assessments

Oral bioavailability is a key parameter for orally administered drugs and is influenced by factors such as solubility, permeability, and first-pass metabolism. Lipinski's rule of five is a widely used guideline to assess the druglikeness and potential for good oral bioavailability of a compound. researchgate.netnih.govnih.gov

Table 4: Lipinski's Rule of Five Analysis for this compound

ParameterValueRule of Five Compliance (Violation if >)
Molecular Weight224.26< 500 Da (Compliant)
LogP3.25< 5 (Compliant)
Hydrogen Bond Donors1< 5 (Compliant)
Hydrogen Bond Acceptors3< 10 (Compliant)
Number of Violations 0 -

This compound does not violate any of the criteria of Lipinski's rule of five, which suggests that it has a high probability of being orally bioavailable. The predicted high gastrointestinal absorption further supports this assessment.

Mechanistic PK/PD Modeling based on Computational and In Vitro Data

Mechanistic pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates data on a drug's concentration-time profile (PK) with its pharmacological effect (PD) to understand and predict the dose-exposure-response relationship. nih.gov For a compound like this compound, which may have applications in areas such as oncology or neurodegenerative diseases, mechanistic PK/PD models can be invaluable. nih.govnih.gov

Given that some benzoxazole derivatives have been investigated as anticancer agents, a mechanistic PK/PD model could be developed to link the drug's concentration in tumor tissue to the inhibition of tumor growth. nih.gov Such models often incorporate parameters for cell proliferation, cell death, and the drug's potency (e.g., IC50 or Ki values from in vitro assays).

For neuroprotective applications, a PK/PD model could relate the concentration of the compound in the central nervous system (predicted to be accessible due to BBB permeability) to a biomarker of neuroprotection or a clinical endpoint.

The development of a robust mechanistic PK/PD model for this compound would require the integration of the in silico predictions presented here with in vitro data on its potency and mechanism of action, as well as in vivo pharmacokinetic data from preclinical studies. This integrated approach allows for a more quantitative and predictive understanding of the compound's therapeutic potential.

Advanced Research Applications and Future Directions

Exploration of 2-Benzylbenzo[d]oxazol-5-amine as a Core Structure for Medicinal Chemistry Lead Optimization

The benzoxazole (B165842) nucleus is a cornerstone in drug discovery, forming the basis of numerous compounds with anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The compound this compound represents a promising starting point for lead optimization campaigns. Medicinal chemistry strategies could systematically modify its structure to enhance potency, selectivity, and pharmacokinetic profiles for a desired biological target.

Structure-Activity Relationship (SAR) Studies: The key to lead optimization lies in understanding the SAR. For this compound, modifications could be targeted at three primary locations:

The Benzyl (B1604629) Moiety: The phenyl ring of the benzyl group can be substituted with various electron-donating or electron-withdrawing groups to probe interactions with target binding pockets. Its flexibility can also be constrained to lock in a bioactive conformation.

The Benzoxazole Core: While often retained for its core binding and physicochemical properties, substitution on the benzene (B151609) ring of the benzoxazole system could fine-tune electronic properties and metabolic stability.

The 5-Amine Group: This primary amine is a crucial handle for introducing a wide variety of substituents. It can be acylated, alkylated, or used to form ureas, sulfonamides, and other functional groups to explore new interactions with a biological target and improve properties like solubility. nih.gov

For instance, research on similar scaffolds like N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines has successfully led to the identification of potent and selective inhibitors of oncogenic proteins like TRIM24, demonstrating the viability of this approach. nih.gov A focused library of derivatives synthesized around the this compound core could be screened against various therapeutic targets, such as kinases, epigenetic enzymes, or GPCRs, to identify new lead compounds for treating a range of diseases. nih.govnih.gov

Integration into Material Science Applications (e.g., fluorescent probes, sensors)

Benzoxazole derivatives are well-known for their significant photoluminescent properties, often exhibiting strong fluorescence. periodikos.com.brmdpi.com This makes them highly attractive for applications in material science. The this compound scaffold is a prime candidate for the development of novel functional materials.

The intrinsic fluorescence of the benzoxazole core could be modulated by its substituents. The amine group, being an electron-donating group, can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which directly impacts its fluorescence emission wavelength and quantum yield. Future research would involve the detailed photophysical characterization of this compound to establish its absorption and emission spectra.

Furthermore, the amine functionality provides a convenient site for covalent attachment to polymers, nanoparticles, or surfaces, enabling the creation of advanced materials. It also serves as a potential recognition site for analytes, paving the way for the development of chemosensors. For example, carbazole-based benzoxazole derivatives have been shown to respond to external stimuli like mechanical force and acidic vapors with a change in fluorescence, a property known as piezo-fluorochromism. rsc.org By modifying the amine group of this compound, it may be possible to design sensors that exhibit a fluorescent response upon binding to specific metal ions or changes in environmental pH. mdpi.com

Development of Analytical Methodologies Utilizing Derivatization

The quantitative analysis of amine-containing compounds in complex matrices often presents a challenge for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) due to their polarity and sometimes poor detector response. nih.govthermofisher.com The primary amine group on this compound makes it an ideal candidate for derivatization to overcome these analytical hurdles.

Pre-column derivatization involves reacting the amine with a reagent to attach a tag that enhances its analytical properties. sigmaaldrich.com Several well-established derivatizing agents could be employed:

Dansyl Chloride (Dansyl-Cl): Reacts with primary amines to form highly fluorescent sulfonamides that can be detected with high sensitivity. nih.gov

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form fluorescent isoindole derivatives. thermofisher.comnih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Forms stable, UV-active, and fluorescent derivatives with primary amines. thermofisher.comnih.gov

Future work would involve optimizing the reaction conditions (e.g., pH, temperature, reagent concentration) for the derivatization of this compound with one of these reagents. sigmaaldrich.com The development of a robust and validated HPLC-fluorescence or LC-MS method would be crucial for pharmacokinetic studies during its evaluation as a potential drug candidate or for monitoring it in environmental samples. nih.govresearchgate.net

Bioimaging Probe Development Based on Benzoxazole Fluorescence Properties

Building upon their inherent fluorescence, benzoxazole derivatives are emerging as valuable scaffolds for the creation of bioimaging probes. periodikos.com.br These probes can be used to visualize specific biomolecules, organelles, or biological processes within living cells. A systematic review has highlighted the potential of benzoxazoles as fluorescent DNA probes, where their fluorescence intensity increases upon binding to DNA. periodikos.com.brperiodikos.com.br

The this compound structure is well-suited for this application. Its core provides the fluorescent signal, while the amine group acts as a versatile chemical handle. This amine can be conjugated to:

Targeting Ligands: Molecules that bind to specific receptors or proteins, to direct the probe to a particular location within a cell or tissue.

Environment-Sensitive Moieties: Groups that alter the probe's fluorescence in response to changes in the local microenvironment, such as pH, polarity, or the presence of specific enzymes.

Future research could focus on synthesizing a library of probes based on this scaffold. For example, by attaching a known DNA-intercalating group to the amine, a novel DNA stain could be developed. Alternatively, linking it to a ligand for a cancer-specific receptor could create a probe for tumor imaging. The development of such tools would be invaluable for basic biological research and diagnostics.

Application in Chemical Biology Tools for Target Identification

A key challenge in modern drug discovery is the identification and validation of new biological targets. rsc.org Small molecules are powerful tools in this endeavor. The compound this compound could be utilized as a fragment or scaffold in chemical biology approaches to discover new protein-ligand interactions.

A fragment-based screening approach, where libraries of small, simple molecules are tested for weak binding to a target, has proven successful. A virtual screening of chelating fragments led to the identification of a benzoxazole derivative as a low-micromolar inhibitor of the epigenetic enzyme JMJD3. nih.gov Similarly, this compound could be included in screening libraries to identify novel "hit" compounds.

Upon identifying an interaction, the molecule can be converted into a chemical probe for target deconvolution. The amine group is particularly useful for this, as it allows for the straightforward attachment of:

A Reporter Tag: Such as biotin, for affinity purification of the target protein.

A Photo-crosslinking Group: To covalently link the probe to its binding partner upon UV irradiation, facilitating identification by mass spectrometry.

The development of such chemical biology tools from the this compound scaffold could accelerate the discovery of new therapeutic targets.

Synthesis of Metabolically Stabilized Analogs

Potential metabolic "soft spots" in the molecule include:

The Benzyl Ring: Prone to para-hydroxylation.

The Benzoxazole Ring System: Can undergo oxidative degradation.

Strategies to enhance metabolic stability involve making specific chemical modifications to block these sites of metabolism: nih.gov

Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at metabolically labile positions can slow the rate of C-H bond cleavage.

Fluorination: Introduction of fluorine atoms, particularly on the benzyl ring, can block sites of oxidation and alter the electronic properties of the molecule.

Scaffold Hopping: If the benzoxazole ring itself is a major site of metabolism, alternative heterocyclic cores (e.g., benzimidazole, benzothiazole) that mimic its shape and properties but have a different metabolic profile could be explored. nih.govnih.gov

For example, studies have shown that replacing a phenyl group with a pyridyl group can significantly increase metabolic stability by introducing a nitrogen atom and lowering the energy of the highest occupied molecular orbital (HOMO), making it less susceptible to oxidation. nih.gov Applying these principles would be essential for advancing a this compound-based lead compound toward clinical development.

Green Chemistry Approaches in this compound Synthesis

Traditional methods for synthesizing benzoxazoles often involve harsh conditions, stoichiometric reagents, and environmentally harmful solvents. Modern synthetic chemistry is increasingly focused on "green" methodologies that are more sustainable and efficient. rsc.org There is a significant opportunity to develop novel, eco-friendly routes to this compound.

Recent advances in the synthesis of the benzoxazole core include: rsc.orgnih.gov

Catalytic Methods: Using recoverable and reusable catalysts, such as magnetic nanoparticles or supported ionic liquids, to drive the reaction. nih.govresearchgate.net

Alternative Energy Sources: Employing microwave irradiation or ultrasound sonication to dramatically reduce reaction times and energy consumption compared to conventional heating. rsc.orgnih.gov

Green Solvents: Replacing hazardous organic solvents with water, ethanol (B145695), or deep eutectic solvents, or performing the reaction under solvent-free conditions. patsnap.comacs.org

A future research goal would be to adapt these green methods for the synthesis of this compound. A plausible route involves the condensation and cyclization of 2-amino-4-nitrophenol (B125904) with phenylacetic acid or a derivative, followed by reduction of the nitro group. Applying a one-pot, microwave-assisted, or catalyst-driven protocol to this sequence would represent a significant improvement in sustainability over classical multi-step syntheses. rsc.orgmdpi.com

Opportunities for Collaborative Research and Interdisciplinary Studies

The multifaceted nature of this compound and its derivatives presents a fertile ground for collaborative and interdisciplinary research. The progression of this compound from a laboratory curiosity to a potential therapeutic agent or advanced material necessitates the convergence of expertise from various scientific disciplines.

Medicinal Chemistry and Pharmacology: The core of the research on this compound lies in medicinal chemistry for the design and synthesis of novel derivatives, and in pharmacology for the evaluation of their biological activities. nih.govammanu.edu.jo Collaborative efforts between synthetic organic chemists and pharmacologists are crucial for establishing structure-activity relationships (SAR). For instance, the development of derivatives as multi-target directed ligands for Alzheimer's disease requires a synergistic approach, combining chemical synthesis with a deep understanding of the disease's complex pathophysiology. nih.gov

Computational Chemistry and Molecular Modeling: In silico studies, such as molecular docking, play a pivotal role in predicting the binding affinities and modes of interaction of this compound derivatives with biological targets. ammanu.edu.jo Collaboration between computational chemists and medicinal chemists can streamline the drug discovery process by prioritizing the synthesis of compounds with the highest potential for therapeutic efficacy. This interdisciplinary approach can significantly reduce the time and resources required for lead optimization.

Neuroscience and Neurobiology: Given the demonstrated potential of 2-substituted benzo[d]oxazol-5-amine derivatives in the context of Alzheimer's disease, collaborations with neuroscientists and neurobiologists are essential. nih.gov These collaborations would facilitate a deeper understanding of the mechanisms of action, including effects on cholinergic deficits, amyloid-beta plaque formation, and neuronal plasticity. nih.gov In-vivo behavioral studies, such as the Y-maze and Morris water maze tests, are prime examples of where the expertise of neurobiologists is indispensable. nih.gov

Oncology and Cancer Biology: The broader class of benzoxazole derivatives has shown cytotoxic effects against various cancer cell lines. nih.gov This opens up avenues for interdisciplinary research involving cancer biologists to investigate the potential of this compound derivatives as anticancer agents. Such collaborations would focus on elucidating the molecular pathways affected by these compounds, including their impact on the cell cycle and apoptosis in cancer cells. nih.gov

Materials Science: Beyond biomedical applications, benzoxazole derivatives have applications in materials chemistry. acs.org Collaborative research between organic chemists and materials scientists could explore the use of this compound as a building block for novel organic materials with specific photophysical or electronic properties.

Analytical Chemistry: The synthesis and purification of this compound and its derivatives rely heavily on sophisticated analytical techniques. ammanu.edu.jo Collaboration with analytical chemists is vital for the structural elucidation and purity assessment of these compounds using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). ammanu.edu.jobldpharm.com

A summary of potential interdisciplinary collaborations is presented in the table below.

Discipline Area of Collaboration Potential Research Focus Relevant Findings
Medicinal ChemistrySynthesis and OptimizationDesign and synthesis of novel derivatives with improved potency and selectivity.Development of a library of 2-substituted benzo[d]oxazol-5-amine derivatives. nih.gov
PharmacologyBiological EvaluationIn-vitro and in-vivo testing of compounds for therapeutic efficacy.Evaluation of anti-inflammatory and neuroprotective properties. nih.govammanu.edu.jo
Computational ChemistryMolecular ModelingIn silico prediction of binding affinities and interaction modes with biological targets.Docking studies on COX-2 crystal structure. ammanu.edu.jo
NeuroscienceMechanistic StudiesInvestigation of effects on neurodegenerative disease pathways.Improvement of cognitive and spatial memory impairment in animal models of Alzheimer's disease. nih.gov
OncologyAnticancer ResearchEvaluation of cytotoxicity and mechanisms of action in cancer cell lines.Benzoxazole derivatives have shown activity against various cancers. nih.gov HPV-relevant cellular pathway regulation. nih.gov
Materials ScienceNovel MaterialsDevelopment of new organic materials with unique photophysical or electronic properties.Benzoxazoles have applications in materials chemistry. acs.org
Analytical ChemistryStructural AnalysisCharacterization and purity assessment of synthesized compounds.Use of NMR, MS, and HPLC for compound elucidation. ammanu.edu.jobldpharm.com

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound and its derivatives, accelerating the translation of basic research findings into tangible applications.

Q & A

Q. What are the common synthetic routes for 2-Benzylbenzo[d]oxazol-5-amine?

The synthesis typically involves multistep reactions starting from commercially available precursors. A key method includes:

  • Friedel-Crafts alkylation using a Lewis acid catalyst (e.g., AlCl₃) to introduce substituents on the benzoxazole core .
  • Cyclization strategies , such as platinum-carbene-mediated reactions of propargylic N-hydroxycarbamates, to form the oxazole ring .
  • Amino group protection/deprotection (e.g., using acetic anhydride) to ensure regioselectivity during substitution reactions .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm hydrogen/carbon environments (e.g., distinguishing benzyl protons from oxazole protons) .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity, especially for intermediates prone to side products (e.g., sulfoxides from oxidation) .

Q. How is the compound’s stability evaluated under varying experimental conditions?

Stability studies often involve:

  • Thermogravimetric Analysis (TGA) : To assess decomposition temperatures.
  • pH-dependent degradation assays : Monitoring structural integrity in acidic/basic environments via UV-Vis spectroscopy .
  • Oxidative/Reductive Stress Tests : Using agents like H₂O₂ or NaBH₄ to identify reactive functional groups (e.g., amine or benzyl moieties) .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

Optimization strategies include:

  • Factorial Design of Experiments (DoE) : Systematically varying catalysts (e.g., Pt vs. Pd), solvents (polar vs. nonpolar), and temperatures to identify ideal conditions .
  • Microwave-Assisted Synthesis : Reducing reaction times and improving yields for cyclization steps .
  • In-situ Monitoring : Using FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions often arise from differences in assay conditions or compound purity. Solutions include:

  • Reproducing Assays : Standardizing cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration) .
  • Purity Reassessment : Using HPLC-MS to detect trace impurities (e.g., sulfones from over-oxidation) that may skew results .
  • Structural Analog Comparison : Testing derivatives (e.g., methoxy or fluoro analogs) to isolate SAR trends .

Q. What methodologies are employed to study structure-activity relationships (SAR) for this compound?

SAR studies typically involve:

  • Substituent Variation : Synthesizing analogs with modified benzyl or oxazole groups (e.g., electron-withdrawing substituents) to assess potency shifts .
  • In-vitro Binding Assays : Using fluorescence polarization or surface plasmon resonance (SPR) to quantify interactions with targets (e.g., enzymes or receptors) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .

Q. How can researchers address discrepancies in spectral data interpretation?

Discrepancies may arise from tautomerism or solvent effects. Approaches include:

  • Variable Temperature NMR : To identify tautomeric equilibria (e.g., amine vs. imine forms) .
  • Deuterated Solvent Comparisons : Observing chemical shift changes in D₂O vs. DMSO-d₆ .
  • X-ray Crystallography : Resolving ambiguous structures by determining solid-state conformations .

Notes for Methodological Rigor

  • Reproducibility : Always report solvent grades, catalyst lots, and purification methods (e.g., column chromatography vs. recrystallization) .
  • Ethical Compliance : Adhere to in-vitro use guidelines; no in-vivo testing without regulatory approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.